An In-depth Technical Guide to the Synthesis of Relenopride Hydrochloride
An In-depth Technical Guide to the Synthesis of Relenopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relenopride Hydrochloride is a potent and selective serotonin (B10506) 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the management of gastrointestinal disorders. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Relenopride Hydrochloride, detailing the key intermediates, reaction steps, and relevant experimental protocols. The synthesis involves a convergent strategy, assembling three key fragments: a substituted benzoic acid, a functionalized piperidine (B6355638) core, and a chiral amino alcohol derivative. Furthermore, this document elucidates the signaling pathway of the 5-HT4 receptor, the pharmacological target of Relenopride. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Retrosynthetic Analysis
A retrosynthetic analysis of Relenopride Hydrochloride reveals three key building blocks:
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Fragment A: 4-amino-5-chloro-2-methoxybenzoic acid
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Fragment B: tert-butyl (piperidin-4-ylmethyl)carbamate
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Fragment C: (S)-3-amino-3-(4-fluorophenyl)propan-1-ol
The synthesis strategy involves the initial preparation of these fragments, followed by their sequential coupling to construct the final molecule.
Synthesis Pathway
The overall synthetic route for Relenopride Hydrochloride can be divided into three main stages:
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Synthesis of Key Intermediates: Preparation of Fragment A, Fragment B, and obtaining Fragment C.
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Assembly of the Molecular Backbone: Coupling of Fragment A and a derivative of Fragment B, followed by the introduction of Fragment C.
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Final Step and Salt Formation: Carbamate formation and conversion to the hydrochloride salt.
Synthesis of Key Intermediates
2.1.1. Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Fragment A)
This intermediate is synthesized from p-aminosalicylic acid in a three-step process involving methylation, chlorination, and saponification.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Methylation | Dimethyl sulfate, Potassium carbonate, Acetone, Reflux | ~90 |
| 2 | Chlorination | N-Chlorosuccinimide (NCS), DMF, 70°C | ~88 |
| 3 | Saponification | Sodium hydroxide (B78521), Methanol/Water, Reflux | ~91 |
Experimental Protocol for Step 2: Chlorination
To a solution of methyl 4-amino-2-methoxybenzoate (1.0 eq) in dimethylformamide (DMF), N-chlorosuccinimide (NCS) (1.05 eq) is added. The mixture is stirred at 70°C for 3 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford methyl 4-amino-5-chloro-2-methoxybenzoate.
2.1.2. Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate (Fragment B)
The synthesis of this piperidine derivative starts from piperidine-4-carboxylic acid.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydroxide, Dichloromethane (B109758)/Water | >95 |
| 2 | Amidation | 1. Thionyl chloride; 2. Aqueous Ammonia (B1221849) | ~85 |
| 3 | Reduction | Lithium aluminum hydride (LiAlH₄), THF, 0°C to RT | ~80 |
Experimental Protocol for Step 1: Boc Protection
To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of dichloromethane and water, sodium hydroxide is added to adjust the pH to ~10. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the mixture is stirred vigorously at room temperature overnight. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
2.1.3. (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (Fragment C)
This chiral amino alcohol is a key component for introducing the desired stereochemistry and the fluorophenyl group. It is commercially available or can be synthesized via asymmetric reduction of the corresponding ketone.
Assembly of the Molecular Backbone
2.2.1. Amide Coupling
4-Amino-5-chloro-2-methoxybenzoic acid (Fragment A) is coupled with tert-butyl (piperidin-4-ylmethyl)carbamate (Fragment B) using standard peptide coupling reagents.
| Reagents and Conditions | Yield (%) |
| EDC, HOBt, DIPEA, DMF, RT, 12h | ~75 |
Experimental Protocol:
To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) is added at 0°C. The mixture is stirred for 30 minutes, followed by the addition of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude product, which is purified by column chromatography.
2.2.2. Boc Deprotection
The Boc protecting group is removed under acidic conditions.
| Reagents and Conditions | Yield (%) |
| Trifluoroacetic acid (TFA), Dichloromethane, 0°C to RT, 2h | >95 |
2.2.3. Reductive Amination
The deprotected piperidine derivative is coupled with a ketone precursor to Fragment C via reductive amination. The ketone, (S)-3-(4-fluorophenyl)-3-oxopropan-1-ol, can be prepared by oxidation of Fragment C.
| Reagents and Conditions | Yield (%) |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloroethane, Acetic acid, RT, 12h | ~60 |
Final Step and Salt Formation
2.3.1. Carbamate Formation
The primary alcohol of the coupled product is converted to a carbamate.
| Reagents and Conditions | Yield (%) |
| 1. Triphosgene (B27547), Triethylamine (B128534), THF, 0°C; 2. Gaseous Ammonia | ~70 |
Experimental Protocol:
To a solution of the alcohol intermediate (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0°C, a solution of triphosgene (0.4 eq) in THF is added dropwise. The mixture is stirred at 0°C for 1 hour. Anhydrous ammonia gas is then bubbled through the solution for 30 minutes. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield Relenopride.
2.3.2. Hydrochloride Salt Formation
Relenopride free base is converted to its hydrochloride salt for improved stability and solubility.
| Reagents and Conditions | Yield (%) |
| HCl in Diethyl ether, 0°C | >95 |
Mechanism of Action: 5-HT4 Receptor Signaling Pathway
Relenopride exerts its prokinetic effects by acting as a selective agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the gastrointestinal tract.
Upon binding of Relenopride, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which ultimately leads to a cellular response, such as increased acetylcholine (B1216132) release from enteric neurons, resulting in enhanced gastrointestinal motility.
Conclusion
The synthesis of Relenopride Hydrochloride is a multi-step process that can be achieved through a convergent approach, combining three key fragments. The synthesis requires careful control of reaction conditions and purification of intermediates to obtain the final product with high purity. The pharmacological activity of Relenopride is mediated through the agonism of the 5-HT4 receptor, leading to a cascade of intracellular events that promote gastrointestinal motility. This guide provides a foundational understanding for researchers and professionals involved in the development of similar prokinetic agents.
Disclaimer: This document is intended for informational and educational purposes only. The described synthetic procedures should only be carried out by qualified professionals in a well-equipped laboratory, with all necessary safety precautions in place.
